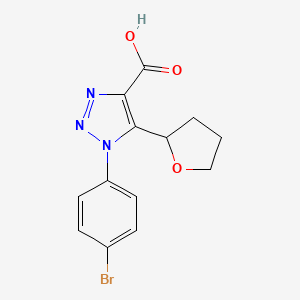
1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole-containing carboxylic acids. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antifungal activity by inhibiting the growth of Candida albicans. Moreover, this compound has been reported to possess antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its ease of synthesis. Moreover, this compound is relatively stable and can be stored for a long time. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid. One of the potential directions is the development of new derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of this compound in more detail. Moreover, this compound can be used as a building block for the synthesis of new materials with potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. One of the most common methods is the Huisgen 1,3-dipolar cycloaddition reaction between 4-bromophenyl azide and tetrahydrofuran-2-yl acetylene followed by the hydrolysis of the resulting compound. Another method involves the reaction of 4-bromobenzylamine with tetrahydrofuran-2-carbaldehyde followed by the cyclization of the resulting compound with sodium azide and copper sulfate.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to possess anti-inflammatory and antioxidant properties. Moreover, this compound has been used as a building block for the synthesis of various bioactive molecules.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-(oxolan-2-yl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)11(13(18)19)15-16-17/h3-6,10H,1-2,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGPADYBWJFXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=C(N=NN2C3=CC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
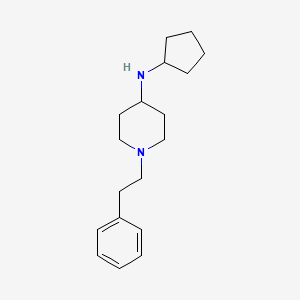
![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)
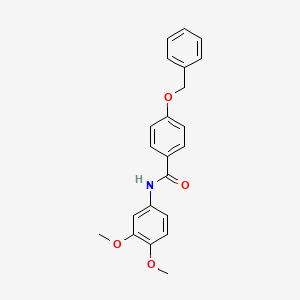
![N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
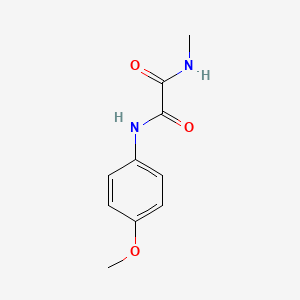

![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)
![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)
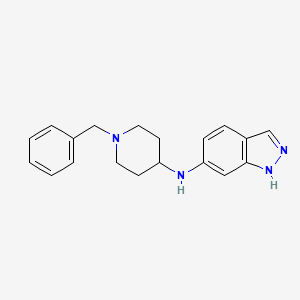
![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)